7-(1-ADAMANTYL)-1-CYCLOPENTYL-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
7-(1-Adamantyl)-1-cyclopentyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-ADAMANTYL)-1-CYCLOPENTYL-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Adamantyl Group: The adamantyl group is introduced through a substitution reaction, where an adamantyl halide reacts with the pyrido[2,3-d]pyrimidine intermediate.
Addition of the Cyclopentyl Group: The cyclopentyl group is added via a similar substitution reaction, using a cyclopentyl halide.
Incorporation of the Difluoromethyl Group: The difluoromethyl group is introduced through a difluoromethylation reaction, often using difluoromethyl sulfonium salts as the reagent.
Formation of the Mercapto Group: The mercapto group is introduced through a thiolation reaction, typically using thiolating agents such as thiourea or thiolates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
7-(1-Adamantyl)-1-cyclopentyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions to form dihydropyrido[2,3-d]pyrimidines.
Substitution: The adamantyl, cyclopentyl, and difluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(1-Adamantyl)-1-cyclopentyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(1-ADAMANTYL)-1-CYCLOPENTYL-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of mitochondrial complex I electron transport, disrupting cellular respiration and leading to cell death . The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidifen: A commercial acaricide with a similar pyrimidine core structure.
Diflumetorim: A pyrimidinamine fungicide with a difluoromethyl group.
Flupentiofenox: A trifluoroethyl thioether acaricide with a pyrimidine core.
Uniqueness
7-(1-Adamantyl)-1-cyclopentyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of the adamantyl and cyclopentyl groups, which are not commonly found in similar compounds
Properties
IUPAC Name |
7-(1-adamantyl)-1-cyclopentyl-5-(difluoromethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2N3OS/c24-19(25)16-8-17(23-9-12-5-13(10-23)7-14(6-12)11-23)26-20-18(16)21(29)27-22(30)28(20)15-3-1-2-4-15/h8,12-15,19H,1-7,9-11H2,(H,27,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYZATNNKVWEBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C(=CC(=N3)C45CC6CC(C4)CC(C6)C5)C(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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